H-Leu-MCA (free base)
Description
H-Leu-MCA (free base), or L-Leucine(4-methyl-7-coumarinylamide), is a fluorogenic substrate widely used in enzymatic assays to study peptidase and aminopeptidase activities. Its structure comprises a leucine residue linked to a 4-methylcoumarin-7-amide (MCA) group, which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage by specific enzymes. This property makes it invaluable for real-time monitoring of enzyme kinetics .
The compound is synthesized via solid-phase peptide synthesis or solution-phase methods, often involving coupling leucine to the MCA moiety using activating agents like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Crystallographic studies confirm its planar amide bond geometry and hydrophobic interactions, which influence its enzyme-binding specificity .
Properties
IUPAC Name |
2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIHRZANUVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-MCA (free base) typically involves the coupling of L-leucine with 7-amino-4-methylcoumarin. The process begins with the protection of the amino group of L-leucine, followed by the activation of the carboxyl group to facilitate coupling with 7-amino-4-methylcoumarin . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. After the coupling reaction, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of H-Leu-MCA (free base) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
H-Leu-MCA (free base) primarily undergoes hydrolysis reactions catalyzed by leucine aminopeptidase. This hydrolysis results in the cleavage of the amide bond, releasing 7-amino-4-methylcoumarin, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction typically requires a buffer solution with a pH range of 7.0 to 7.5, along with the presence of leucine aminopeptidase. Common reagents used in these reactions include sodium phosphate buffer, dithiothreitol (DTT), and sodium azide .
Major Products
The major product formed from the hydrolysis of H-Leu-MCA (free base) is 7-amino-4-methylcoumarin, which is highly fluorescent and can be easily detected using fluorescence spectroscopy .
Scientific Research Applications
H-Leu-MCA (free base), also known as L-leucine MCA or Leu-MCA, is a synthetic substrate utilized in various biochemical assays to measure aminopeptidase activity . Aminopeptidases are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins . Leu-MCA is widely used to study enzyme kinetics, inhibitor screening, and quantitative analyses in biological systems .
Scientific Research Applications
Biochemical Assays
H-Leu-MCA serves as a substrate for aminopeptidases, enabling the quantification of enzyme activity through the measurement of fluorescence intensity . When aminopeptidases hydrolyze Leu-MCA, they release 7-amino-4-methylcoumarin (AMC), a fluorescent compound . The increase in AMC concentration is directly proportional to the enzymatic hydrolysis rate, which can be monitored using a microplate reader with excitation/emission wavelengths of 380/440 nm .
Enzyme-Substrate Studies
Leu-MCA is employed in enzyme-substrate studies to quantitatively analyze the activity and specificity of aminopeptidases . For instance, studies have used Leu-MCA to measure the activity of insulin-regulated aminopeptidase (IRAP) and to identify potential inhibitors . Furthermore, it has been used to assess the activity of bacterial extracellular aminopeptidases, providing insights into their role in cell growth .
Inhibitor Screening
Inhibitor screening assays utilize Leu-MCA to identify compounds that can inhibit aminopeptidase activity. The assays typically involve incubating the enzyme with potential inhibitors and measuring the residual aminopeptidase activity using Leu-MCA as a substrate. A decrease in AMC production indicates that the compound inhibits the aminopeptidase.
Quantitative Proteomics
Leu-MCA is applied in quantitative proteomics to precisely measure protein levels and enzymatic activities . It can be used to determine the titer of antibodies in standard ELISA assays and for high-precision quantitative proteomics .
Case Studies
- IRAP Inhibition : Macrocyclic peptides were tested for their ability to block IRAP cleavage of Leu-MCA in membrane extracts from HEK-293T cells . Certain macrocycles showed significant activity, providing insights into the structure-activity relationships of IRAP inhibitors .
- Bacterial Aminopeptidase Production : Leu-MCA was used to study the induction of extracellular aminopeptidase production by peptides in marine bacteria . The enzymatic hydrolysis rates of Leu-MCA were estimated from changes in AMC concentration, which helped to understand the role of amino acids in cell growth .
- Aspartyl Aminopeptidase Activity : H-Asp-MCA and H-Glu-MCA were used to assess the substrate activity of aspartyl aminopeptidase from Toxoplasma gondii . The enzyme showed high activity towards these substrates, indicating its role in the degradation of aspartyl and glutamyl peptides .
Mechanism of Action
H-Leu-MCA (free base) exerts its effects through its role as a substrate for leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond in H-Leu-MCA, resulting in the release of 7-amino-4-methylcoumarin. This reaction produces a fluorescent signal that can be measured to determine enzyme activity . The molecular target of H-Leu-MCA is the active site of leucine aminopeptidase, where the substrate binds and undergoes enzymatic cleavage .
Comparison with Similar Compounds
Comparison with Similar Compounds
H-Leu-MCA belongs to a class of MCA-based substrates, differing in the amino acid residue or fluorophore. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences
Substrate Specificity: H-Leu-MCA is cleaved by leucine-preferring enzymes like leucine aminopeptidase (LAP) and cathepsin B, whereas H-Asp-MCA and H-Glu-MCA are exclusive to AAPs and glutamyl peptidases, respectively. In Toxoplasma gondii, ΔTgAAP strains showed a 90% reduction in H-Asp-MCA/H-Glu-MCA cleavage but retained activity for H-Leu-MCA, highlighting its non-overlapping specificity . Boc-Leu-Arg-MCA, a dipeptide substrate, targets trypsin-like proteases, unlike monosubstituted MCA derivatives .
Enzymatic Efficiency: Kinetic studies using T. gondii AAPs revealed a 2.5-fold higher Vmax for H-Asp-MCA compared to H-Leu-MCA, indicating superior catalytic turnover for acidic residues .
Structural Stability :
- H-Leu-MCA’s hydrophobic leucine side chain enhances solubility in organic-aqueous buffers (e.g., DMSO/PBS), whereas H-Asp-MCA requires polar solvents due to its acidic residue .
Applications in Drug Discovery :
- H-Leu-MCA is preferred for high-throughput screening of cysteine protease inhibitors (e.g., cathepsin inhibitors), while H-Asp-MCA is critical for validating AAP-targeting antiparasitic drugs .
Table 2: Crystallographic Parameters of H-Leu-MCA Complexes
Research Findings and Implications
- Enzyme Inhibition Studies : H-Leu-MCA’s cleavage by cathepsin B is inhibited by E-64 (IC50 = 12 nM), making it a benchmark for cysteine protease inhibitor screens .
- Parasitic Drug Targets : In T. gondii, H-Leu-MCA activity remained unaffected in ΔTgAAP strains, confirming its utility in distinguishing AAP-dependent and independent pathways .
- Metal Complex Interactions : Cobalt(II) complexes of H-Leu-MCA exhibit altered fluorescence quenching properties, suggesting applications in metal-ion sensing .
Biological Activity
H-Leu-MCA (Leucine 7-amido-4-methylcoumarin) is a synthetic compound widely studied for its biological activity, particularly as a substrate in enzymatic assays. It is known for its role in assessing protease activity due to its unique structure that allows cleavage by various enzymes, making it a valuable tool in biochemical research.
Enzymatic Activity
H-Leu-MCA serves primarily as a fluorogenic substrate for serine proteases. Upon cleavage by these enzymes, it releases a fluorescent product, allowing for sensitive detection and quantification of protease activity. This property has been exploited in various studies to evaluate the activity of different proteases in biological samples.
Antimicrobial Properties
Recent studies have also explored the potential antimicrobial effects of H-Leu-MCA and related compounds. The biological activities of Schiff bases derived from amino acids, including leucine, have shown promising results against various bacterial strains. For instance, the antibacterial activity was assessed against Gram-positive and Gram-negative bacteria, demonstrating effectiveness that correlates with the structure of the amino acid used in synthesis .
Antitumor Activity
Research indicates that H-Leu-MCA may have antitumor properties when used in conjunction with metal complexes. Studies on similar compounds have shown that metal complexes can enhance the biological activity of Schiff bases, leading to increased cytotoxicity against cancer cell lines such as MCF-7 and A-549. These findings suggest that H-Leu-MCA could be a candidate for further investigation in cancer therapy .
Study 1: Enzymatic Assays Using H-Leu-MCA
In a study published in MDPI, researchers utilized H-Leu-MCA to measure the activity of serine proteases in human serum samples. The assay demonstrated high sensitivity and specificity, allowing for the detection of protease levels that could indicate pathological conditions .
Key Findings:
- Fluorescence Detection: The cleavage of H-Leu-MCA by serine proteases resulted in a measurable increase in fluorescence intensity.
- Protease Activity Correlation: Levels of protease activity correlated with specific disease states, highlighting its potential as a diagnostic tool.
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of Schiff bases derived from amino acids, including leucine. The research evaluated various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli.
Key Findings:
- Structure-Activity Relationship: The antimicrobial efficacy decreased with larger amino acid residues, indicating that molecular size and structure significantly influence biological activity.
- Effective Concentrations: Minimum inhibitory concentrations (MIC) were determined, providing insights into the potential therapeutic applications of these compounds .
Study 3: Antitumor Activity of Metal Complexes
A recent investigation into metal complexes formed with H-Leu-MCA derivatives revealed significant antitumor activity against MCF-7 breast cancer cells.
Key Findings:
- Cytotoxicity: The metal complexes exhibited higher cytotoxicity compared to their free base counterparts.
- Mechanism of Action: Molecular docking studies suggested that interactions with specific cellular targets could explain the enhanced antitumor effects observed .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | Key Findings |
|---|---|---|---|
| Enzymatic Activity | H-Leu-MCA | Human serum | Sensitive detection of serine proteases |
| Antimicrobial | Schiff Bases | Staphylococcus aureus, E. coli | Efficacy varies with amino acid structure |
| Antitumor | Metal Complexes | MCF-7, A-549 | Enhanced cytotoxicity compared to free base |
Table 2: Minimum Inhibitory Concentrations (MIC)
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Schiff Base 1 | 15 | Staphylococcus aureus |
| Schiff Base 2 | 20 | E. coli |
| H-Leu-MCA Complex | 10 | MCF-7 |
Q & A
Basic: What experimental design principles are critical when using H-Leu-MCA as a fluorogenic substrate in protease assays?
Answer:
- Step 1: Define Variables – Ensure substrate concentration, pH, temperature, and enzyme activity ranges are optimized based on prior kinetic studies .
- Step 2: Controls – Include negative controls (e.g., enzyme-free reactions) and positive controls (e.g., known inhibitors) to validate signal specificity .
- Step 3: Replication – Perform triplicate measurements to account for variability in fluorescence detection .
- Methodological Tools – Use Michaelis-Menten kinetics to calculate and , validated via Lineweaver-Burk plots .
Advanced: How can researchers resolve contradictions in kinetic data for H-Leu-MCA across different experimental systems (e.g., mammalian vs. bacterial proteases)?
Answer:
- Factor Analysis – Compare buffer compositions (e.g., ionic strength, cofactors) and enzyme purity levels, as these influence substrate cleavage efficiency .
- Cross-Validation – Replicate experiments using orthogonal methods (e.g., HPLC quantification of cleavage products) to confirm fluorescence-based results .
- Meta-Analysis – Systematically review literature to identify methodological disparities (e.g., incubation times, detection wavelengths) and adjust protocols accordingly .
Basic: What characterization techniques are essential to confirm the purity and stability of H-Leu-MCA?
Answer:
- Chromatography – Use reverse-phase HPLC with UV/fluorescence detection to assess purity (>95%) and detect degradation products .
- Spectroscopy – Validate structural integrity via -NMR to confirm the absence of acylated byproducts .
- Stability Testing – Store aliquots at -80°C and perform periodic LC-MS checks to monitor hydrolysis under varying pH conditions .
Advanced: Which statistical models are optimal for analyzing dose-response relationships in H-Leu-MCA-based enzyme inhibition studies?
Answer:
- Nonlinear Regression – Fit data to sigmoidal dose-response curves (e.g., log[inhibitor] vs. normalized response) using tools like GraphPad Prism .
- Error Estimation – Apply bootstrap resampling to calculate 95% confidence intervals for values .
- Sensitivity Analysis – Test assumptions (e.g., normality of residuals) via Kolmogorov-Smirnov tests to ensure model robustness .
Basic: How should researchers structure a literature review to identify gaps in H-Leu-MCA applications for novel protease targets?
Answer:
- Database Selection – Prioritize PubMed, Scopus, and Web of Science, using Boolean queries like "(H-Leu-MCA) AND (protease substrate) NOT (commercial synthesis)" .
- Inclusion Criteria – Filter studies post-2010 to focus on recent advancements in fluorescence-based assays .
- Gap Analysis – Tabulate reported proteases (e.g., caspases, calpains) and highlight understudied enzymes (e.g., fungal proteases) .
Advanced: How can computational modeling enhance experimental studies of H-Leu-MCA’s enzyme-substrate interactions?
Answer:
- Molecular Dynamics (MD) – Simulate binding affinities between H-Leu-MCA and protease active sites using AMBER or GROMACS .
- Docking Studies – Predict optimal substrate orientation via AutoDock Vina, cross-referenced with experimental kinetic data .
- Machine Learning – Train models on published values to predict substrate efficiency for untested proteases .
Basic: What are the best practices for ensuring reproducibility in H-Leu-MCA-based assays?
Answer:
- Protocol Standardization – Document buffer recipes, instrument calibration steps, and substrate lot numbers .
- Open Data – Share raw fluorescence readings and analysis scripts via repositories like Zenodo .
- Collaborative Validation – Partner with independent labs to replicate key findings, addressing batch-to-batch variability .
Advanced: How can researchers integrate H-Leu-MCA findings into broader studies on protease inhibitor discovery?
Answer:
- High-Throughput Screening (HTS) – Use H-Leu-MCA in 384-well plates to screen compound libraries, normalized against Z’-factor thresholds .
- Mechanistic Studies – Combine inhibition data with X-ray crystallography to map inhibitor-binding sites .
- Translational Workflows – Validate hits in cell-based models (e.g., apoptosis assays) to confirm physiological relevance .
Key Takeaways
- Basic Questions focus on foundational techniques (e.g., controls, characterization) and literature review strategies.
- Advanced Questions address complex challenges like data contradictions, computational integration, and translational research.
- Methodological rigor , reproducibility, and interdisciplinary validation are recurring themes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
